molecular formula C18H22N6O3S B2721608 3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(sec-butyl)propanamide CAS No. 1113107-61-1

3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(sec-butyl)propanamide

Cat. No. B2721608
CAS RN: 1113107-61-1
M. Wt: 402.47
InChI Key:
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have diverse biological activities and are often used in the development of novel CDK2 inhibitors .


Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of a thiol group is a less known direction of chemical modification, providing additional opportunities for further functionalization .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its derivative nature. It likely contains a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds has focused on their synthesis and the exploration of their chemical properties. For instance, studies have developed methods for synthesizing various derivatives of quinazoline and triazoloquinazoline, which are important for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and materials science. The synthesis processes often involve multicomponent condensations or reactions with isocyanates, showcasing the versatility and reactivity of these compounds (Chern et al., 1988; Shikhaliev et al., 2005).

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal activities of quinazoline derivatives. These compounds have been evaluated against a range of bacterial and fungal strains, showing promising results that suggest potential applications in developing new antimicrobial agents. The specific structural features of these compounds, such as the presence of thio-substituted triazoloquinazolines, play a significant role in their bioactivity (Antipenko et al., 2009).

Antihypertensive and Antihistaminic Activities

The biological activities of quinazoline derivatives extend to antihypertensive and antihistaminic effects. Some synthesized compounds have shown significant activity in vivo, suggesting their potential utility in treating hypertension and allergic reactions. This indicates the versatility of quinazoline derivatives in medicinal chemistry, where modifications to their structure can lead to various pharmacological activities (Alagarsamy et al., 2007; Alagarsamy et al., 2008).

Mechanism of Action

The compound is likely to interact with a variety of enzymes and receptors in the biological system due to its pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It may act as a CDK2 inhibitor, targeting tumor cells in a selective manner .

Future Directions

The compound could be further investigated for its potential as a CDK2 inhibitor . Its diverse biological activities suggest it could be a promising candidate for the development of new therapeutic agents .

properties

IUPAC Name

3-[1-(2-amino-2-oxoethyl)sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-3-11(2)20-15(26)8-9-23-16(27)12-6-4-5-7-13(12)24-17(23)21-22-18(24)28-10-14(19)25/h4-7,11H,3,8-10H2,1-2H3,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQUCCXFPPTOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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